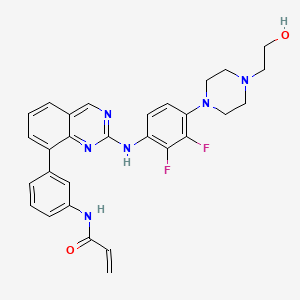

Olafertinib

Description

Properties

IUPAC Name |

N-[3-[2-[2,3-difluoro-4-[4-(2-hydroxyethyl)piperazin-1-yl]anilino]quinazolin-8-yl]phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28F2N6O2/c1-2-25(39)33-21-7-3-5-19(17-21)22-8-4-6-20-18-32-29(35-28(20)22)34-23-9-10-24(27(31)26(23)30)37-13-11-36(12-14-37)15-16-38/h2-10,17-18,38H,1,11-16H2,(H,33,39)(H,32,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRGFNPZDVBSSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=CC(=C1)C2=CC=CC3=CN=C(N=C32)NC4=C(C(=C(C=C4)N5CCN(CC5)CCO)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28F2N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1660963-42-7 | |

| Record name | CK-101 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1660963427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OLAFERTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/708TLB8J3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Olafertinib's Mechanism of Action in Non-Small Cell Lung Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Olafertinib (formerly CK-101) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target sensitizing EGFR mutations and the T790M resistance mutation, which are key drivers in a significant subset of non-small cell lung cancers (NSCLC). By covalently binding to the ATP-binding site of mutant EGFR, this compound potently and selectively inhibits downstream signaling pathways crucial for tumor cell proliferation and survival, while sparing wild-type EGFR, thereby promising a wider therapeutic window and a more favorable safety profile compared to earlier-generation TKIs. This technical guide provides an in-depth overview of the molecular mechanism of action of this compound, supported by preclinical data, and discusses its place in the evolving landscape of NSCLC treatment.

Introduction: The Challenge of EGFR-Mutated NSCLC

Activating mutations in the epidermal growth factor receptor (EGFR) are present in approximately 20% of patients with advanced NSCLC, making it a key therapeutic target.[1] While first and second-generation EGFR TKIs have shown significant clinical benefit, the emergence of acquired resistance, most commonly through the T790M "gatekeeper" mutation, limits their long-term efficacy.[2] Third-generation EGFR TKIs, such as this compound, have been developed to overcome this challenge by specifically targeting both the initial activating mutations and the T790M resistance mutation.[2][3]

Core Mechanism of Action: Irreversible and Selective EGFR Inhibition

This compound is an oral, irreversible kinase inhibitor that selectively targets mutant forms of EGFR.[3] Its mechanism of action is centered on its ability to form a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding potently inhibits EGFR autophosphorylation and the subsequent activation of downstream signaling cascades that are critical for cancer cell growth, proliferation, and survival.[2]

A key feature of this compound is its high selectivity for mutant EGFR over wild-type (WT) EGFR. This selectivity is crucial for minimizing off-target effects, such as the skin rash and diarrhea commonly associated with earlier-generation, less selective EGFR inhibitors.[4]

Preclinical Efficacy: In Vitro and In Vivo Evidence

Preclinical studies have demonstrated this compound's potent and selective activity against NSCLC models harboring EGFR mutations.

In Vitro Potency and Selectivity

This compound has shown significant potency against cancer cell lines with both activating and resistance EGFR mutations, while exhibiting substantially lower activity against cells with wild-type EGFR.

Table 1: In Vitro Potency of this compound (GI50/IC50)

| EGFR Status/Cell Line | Mutation Details | GI50/IC50 |

| Enzyme Assay | EGFR del19 | 10 nM |

| Enzyme Assay | EGFR L858R/T790M | 5 nM |

| Enzyme Assay | EGFR WT | 689 nM |

| HCC827 Cell Line | Exon 19 Deletion | < 0.015 µM |

| NCI-H1975 Cell Line | L858R/T790M | < 0.005 µM |

Data sourced from MedchemExpress.com.[5]

In Vivo Anti-Tumor Activity

In xenograft models of human NSCLC, orally administered this compound demonstrated dose-dependent and significant tumor growth inhibition.

Table 2: In Vivo Efficacy of this compound in NSCLC Xenograft Models

| Xenograft Model | EGFR Mutation | Treatment | Tumor Growth Inhibition |

| PC-9 | Exon 19 Deletion | This compound (oral, daily) | Up to 90% |

| NCI-H1975 | L858R/T790M | This compound (oral, daily) | Up to 95% |

Data sourced from a presentation by Checkpoint Therapeutics.[4]

Downstream Signaling Pathways Affected by this compound

By inhibiting EGFR, this compound effectively shuts down multiple downstream signaling pathways that are critical for tumor cell survival and proliferation. The primary pathways affected are:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival.

-

PI3K-AKT-mTOR Pathway: This pathway plays a crucial role in cell growth, metabolism, and survival.

The inhibition of these pathways by this compound ultimately leads to cell cycle arrest and apoptosis (programmed cell death) in EGFR-mutant NSCLC cells.[2]

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the mechanism of action of this compound.

Cell Proliferation (IC50) Assay

This assay determines the concentration of this compound required to inhibit the proliferation of cancer cell lines by 50%.

Protocol:

-

Cell Seeding: NSCLC cell lines (e.g., HCC827 for exon 19 deletion, NCI-H1975 for L858R/T790M) are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of this compound is prepared and added to the wells. Control wells receive vehicle (e.g., DMSO) only.

-

Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: A cell viability reagent, such as MTT or resazurin, is added to each well.

-

Data Acquisition: After a further incubation period, the absorbance or fluorescence is measured using a plate reader.

-

Data Analysis: The results are normalized to the vehicle control, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.

In Vivo Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Cell Implantation: Human NSCLC cells (e.g., PC-9 for exon 19 deletion, NCI-H1975 for L858R/T790M) are subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude or SCID/Beige).

-

Tumor Establishment: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Group Randomization: Mice are randomized into different treatment groups (e.g., vehicle control, different dose levels of this compound).

-

Drug Administration: this compound is administered orally once daily for a specified period (e.g., 14 or 21 days).

-

Monitoring: Tumor dimensions and mouse body weight are measured regularly (e.g., twice weekly).

-

Efficacy Evaluation: At the end of the study, the percentage of tumor growth inhibition is calculated for each treatment group relative to the vehicle control group.

Potential Mechanisms of Resistance to this compound

While specific clinical data on resistance to this compound is not yet widely available, mechanisms of resistance to third-generation EGFR TKIs in general have been described and can be broadly categorized as:

-

On-Target Resistance: The most common on-target resistance mechanism is the acquisition of a C797S mutation in the EGFR kinase domain. This mutation occurs at the site of covalent binding for irreversible inhibitors like this compound, thereby preventing the drug from binding effectively.

-

Off-Target (Bypass) Resistance: These mechanisms involve the activation of alternative signaling pathways that bypass the need for EGFR signaling. Examples include:

-

MET amplification

-

HER2 amplification

-

Activation of the RAS-MAPK pathway downstream of EGFR

-

Clinical Development and Future Directions

This compound is currently being evaluated in clinical trials for the treatment of NSCLC. A Phase 1/2 trial (NCT02926768) is assessing its safety and efficacy in patients with advanced solid tumors, including NSCLC with activating EGFR mutations or the T790M resistance mutation.[6][7] Furthermore, a Phase 3 trial is underway to evaluate this compound as a first-line treatment for patients with locally advanced or metastatic NSCLC harboring EGFR mutations. The results of these trials will be crucial in defining the clinical role of this compound in the management of EGFR-mutated NSCLC.

Conclusion

This compound is a potent and selective third-generation irreversible EGFR TKI with a well-defined mechanism of action. By effectively inhibiting the key driver of tumor growth in a significant portion of NSCLC patients, both in treatment-naïve and resistant settings, it holds considerable promise as a valuable addition to the therapeutic arsenal against this challenging disease. The ongoing clinical development will further elucidate its efficacy and safety profile, potentially establishing this compound as a key component of precision oncology for EGFR-mutated NSCLC.

References

Olafertinib (CK-101): A Technical Guide to Target Specificity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olafertinib (also known as CK-101) is an orally available, third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3][4][5] It is designed for high selectivity against both EGFR-TKI-sensitizing mutations (such as exon 19 deletions and the L858R substitution) and the T790M resistance mutation, which commonly arises after treatment with first- or second-generation EGFR inhibitors.[1][2][3] A key characteristic of third-generation inhibitors like this compound is their minimal activity against wild-type (WT) EGFR, which is believed to reduce the incidence of dose-limiting toxicities like skin rash and diarrhea that are common with less selective EGFR inhibitors.[1] This document provides a comprehensive technical overview of the target specificity of this compound, including its mechanism of action, quantitative inhibitory data, and the experimental methodologies used for its characterization.

Mechanism of Action

This compound functions as a covalent inhibitor of EGFR. Upon administration, it specifically and irreversibly binds to the cysteine-797 residue within the ATP-binding pocket of mutant EGFR. This covalent modification blocks the kinase activity of the receptor, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. This targeted inhibition ultimately leads to the suppression of tumor cell proliferation and the induction of apoptosis in cells harboring the susceptible EGFR mutations.[1]

Target Specificity and Potency

The selectivity of this compound for mutant forms of EGFR over the wild-type receptor is a hallmark of its design. This is quantified by comparing its inhibitory concentrations (IC50 or GI50) against cell lines expressing different EGFR variants.

| Cell Line | EGFR Mutation Status | This compound IC50/GI50 (nM) | Reference Compound IC50 (nM) |

| NCI-H1975 | L858R / T790M | 5 | - |

| HCC827 | Exon 19 deletion (delE746-A750) | <15 | - |

| PC-9 | Exon 19 deletion | - | - |

| A431 | Wild-Type (WT) | 689 | - |

Data compiled from multiple sources. Note that assay conditions may vary between studies.

As indicated in the table, this compound demonstrates high potency against the double mutant L858R/T790M and the exon 19 deletion, with GI50 and IC50 values in the low nanomolar range.[1] In contrast, its activity against wild-type EGFR is significantly lower, with a GI50 of 689 nM, underscoring its mutant-selective profile.[1]

Signaling Pathways

EGFR Signaling Cascade

The Epidermal Growth Factor Receptor is a critical transmembrane protein that, upon binding to ligands such as EGF, dimerizes and activates its intracellular tyrosine kinase domain. This leads to the autophosphorylation of several tyrosine residues, creating docking sites for adaptor proteins and initiating a cascade of downstream signaling pathways. The two major pathways activated by EGFR are:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is primarily involved in cell proliferation, differentiation, and survival.

-

PI3K-AKT-mTOR Pathway: This pathway is a crucial regulator of cell growth, survival, and metabolism.

Dysregulation of these pathways due to activating EGFR mutations is a key driver in the development and progression of non-small cell lung cancer (NSCLC).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Checkpoint [checkpointtx.com]

- 4. This compound - Checkpoint Therapeutics/Suzhou NeuPharma - AdisInsight [adisinsight.springer.com]

- 5. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Olafertinib: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olafertinib (formerly known as CK-101) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target sensitizing EGFR mutations and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[1] Developed by NeuPharma and Checkpoint Therapeutics, this compound represents a promising therapeutic agent for patients with advanced EGFR-mutated NSCLC. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro and in vivo efficacy, and key experimental methodologies.

Mechanism of Action

This compound covalently binds to the cysteine residue at position 797 in the ATP-binding site of the EGFR kinase domain. This irreversible binding blocks EGFR signaling, leading to the inhibition of downstream pathways responsible for cell growth and proliferation, and ultimately inducing apoptosis in cancer cells harboring activating EGFR mutations and the T790M resistance mutation. A key characteristic of third-generation EGFR TKIs like this compound is their high selectivity for mutant EGFR over wild-type (WT) EGFR, which is anticipated to result in a more favorable safety profile with reduced on-target toxicities, such as skin rash and diarrhea, commonly associated with less selective EGFR inhibitors.

EGFR Signaling Pathway Inhibition by this compound

The binding of epidermal growth factor (EGF) to its receptor (EGFR) triggers a signaling cascade crucial for cell proliferation and survival. This compound intervenes at the initial step of this pathway.

Preclinical Efficacy

In Vitro Potency

This compound has demonstrated potent and selective inhibition of cell proliferation in human cancer cell lines harboring EGFR mutations, while showing significantly less activity against cell lines with wild-type EGFR. The 50% inhibitory concentrations (IC50s) were determined in cell proliferation assays after a 72-hour incubation period.[2]

| Cell Line | EGFR Mutation Status | This compound (CK-101) IC50 (µM) |

| NCI-H1975 | L858R / T790M | <0.005 |

| HCC827 | exon 19 deletion | <0.015 |

| A431 | Wild-Type | >0.5 |

| Table 1: In Vitro Cell Proliferation Inhibition by this compound. Data from Qian X, et al. AACR 2017.[2] |

These results indicate that this compound is over 100-fold more potent against the T790M resistance mutation-harboring cell line NCI-H1975 compared to the wild-type EGFR cell line A431.[2]

In Vivo Antitumor Activity

The in vivo efficacy of this compound was evaluated in xenograft models using human NSCLC cell lines implanted in immunocompromised mice. This compound was administered orally once daily.

| Xenograft Model | EGFR Mutation Status | Treatment Duration | Maximum Tumor Growth Inhibition (TGI) |

| PC-9 | exon 19 deletion | 21 days | Up to 90% (p <0.001) |

| NCI-H1975 | L858R / T790M | 14 days | Up to 95% (p <0.001) |

| A431 | Wild-Type | 14 days | No inhibition |

| Table 2: In Vivo Antitumor Efficacy of this compound in Xenograft Models. Data from Qian X, et al. AACR 2017.[3] |

This compound demonstrated a dose-dependent inhibition of tumor growth in both the PC-9 and NCI-H1975 xenograft models.[3] In contrast, no tumor growth inhibition was observed in the A431 wild-type EGFR xenograft model, further supporting the mutant-selective profile of this compound.[3]

Preclinical Pharmacokinetics

While specific preclinical pharmacokinetic data for this compound are not publicly available, data from other third-generation EGFR TKIs, such as osimertinib, can provide a representative profile. In preclinical mouse models, osimertinib has been shown to have good oral bioavailability and brain penetration.

| Compound | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Half-life (hr) | Brain:Plasma Ratio |

| Osimertinib | 25 | ~1500 | 4-6 | ~25000 | ~5-7 | ~2.5 |

| Table 3: Representative Preclinical Pharmacokinetic Parameters of a Third-Generation EGFR TKI (Osimertinib) in Mice. Data compiled from publicly available preclinical studies.[4][5][6][7] |

Experimental Protocols

Cell Proliferation Assay

The anti-proliferative activity of this compound was assessed using a standard cell viability assay, likely a tetrazolium-based assay such as MTT or a luminescence-based assay like CellTiter-Glo.

References

- 1. Checkpoint [checkpointtx.com]

- 2. checkpointtx.com [checkpointtx.com]

- 3. checkpointtx.com [checkpointtx.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Pharmacokinetics comparison of aumolertinib, osimertinib, gefitinib and their major metabolites in mouse model and NSCLC patients - ecancer [ecancer.org]

- 7. Pharmacokinetic and dose‐finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]

Olafertinib: A Technical Guide to Overcoming T790M-Mediated Resistance in EGFR-Mutant Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of the T790M "gatekeeper" mutation in the epidermal growth factor receptor (EGFR) gene is a primary driver of acquired resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). Olafertinib (formerly CK-101 or RX518) is a third-generation, irreversible EGFR TKI specifically designed to overcome this resistance mechanism. By selectively targeting both the sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation while sparing wild-type (WT) EGFR, this compound offers a promising therapeutic strategy for patients who have progressed on earlier-generation TKIs. This technical guide provides an in-depth overview of the preclinical and clinical data supporting the role of this compound in combating T790M-mediated resistance, complete with detailed experimental methodologies and pathway visualizations.

The Challenge of T790M-Mediated Resistance

The T790M mutation, a substitution of threonine (T) with methionine (M) at position 790 in the EGFR kinase domain, confers resistance to first and second-generation EGFR TKIs through steric hindrance, which reduces the binding affinity of these inhibitors. This single amino acid change is the most common mechanism of acquired resistance, occurring in a significant portion of patients who initially respond to drugs like gefitinib, erlotinib, and afatinib.

Mechanism of Action of this compound

This compound is a covalent, irreversible inhibitor of mutant EGFR. Its mechanism of action is centered on its ability to form a covalent bond with the Cys797 residue in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding potently inhibits the autophosphorylation of EGFR and subsequently blocks downstream signaling pathways crucial for tumor cell proliferation and survival. A key feature of this compound is its high selectivity for mutant EGFR over WT EGFR, which is attributed to its unique chemical structure that fits favorably into the altered ATP-binding pocket of the T790M-mutant receptor. This selectivity is intended to lead to a more favorable safety profile with reduced off-target toxicities, such as rash and diarrhea, which are commonly associated with WT EGFR inhibition.

Preclinical Efficacy of this compound

In Vitro Potency and Selectivity

Preclinical studies have demonstrated the potent and selective activity of this compound against EGFR mutations, including the T790M resistance mutation.

| Cell Line | EGFR Mutation | This compound GI50 (nM)[1] |

| NCI-H1975 | L858R/T790M | 5 |

| HCC827 | exon 19 deletion | 10 |

| A431 | Wild-Type | 689 |

These data highlight this compound's significant potency against the double-mutant L858R/T790M cell line and the exon 19 deletion cell line, while exhibiting substantially lower activity against the wild-type EGFR cell line, indicating a wide therapeutic window.

In Vivo Anti-Tumor Activity

The anti-tumor efficacy of this compound has been evaluated in xenograft models using human NSCLC cell lines.

| Xenograft Model | EGFR Mutation | Treatment | Tumor Growth Inhibition (%)[2] |

| NCI-H1975 | L858R/T790M | This compound (daily oral administration) | Up to 95% |

| PC-9 | exon 19 deletion | This compound (daily oral administration) | Up to 90% |

| A431 | Wild-Type | This compound | No significant activity |

In these models, this compound demonstrated robust, dose-dependent inhibition of tumor growth in mice bearing tumors with activating and T790M resistance mutations, with no significant effect on tumors with wild-type EGFR.[2]

Clinical Development and Efficacy

This compound has been evaluated in a Phase 1/2 clinical trial (NCT02926768) in patients with advanced solid tumors, including NSCLC patients with EGFR mutations.[3][4]

Phase 1/2 Study in T790M-Positive NSCLC

Preliminary results from the ongoing Phase 1/2 trial were presented at the IASLC 19th World Conference on Lung Cancer in 2018.[5][6] The study enrolled patients who had progressed on a prior EGFR TKI and were positive for the T790M mutation.

Key Findings from the IASLC 2018 Presentation:

-

Safety: this compound was generally well-tolerated, with most adverse events being Grade 1 or 2. No dose-limiting toxicities were reported at the time of the presentation.[5]

-

Efficacy: Durable anti-tumor activity was observed in T790M-positive NSCLC patients who had failed previous TKI therapy.[5] The presentation noted a partial response in a T790M mutation-positive patient post-data cutoff.[5] Additionally, intracranial disease responses were observed in patients with brain metastases at baseline, suggesting that this compound may cross the blood-brain barrier.[5]

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway in T790M Resistance and this compound Inhibition

The following diagram illustrates the EGFR signaling pathway, the impact of the T790M mutation, and the mechanism of action of this compound.

Caption: EGFR signaling pathway in the context of T790M resistance and this compound inhibition.

Experimental Workflow for Preclinical Evaluation

The diagram below outlines a typical experimental workflow for the preclinical assessment of a T790M-selective EGFR inhibitor like this compound.

Caption: A streamlined workflow for the preclinical evaluation of T790M-targeting EGFR inhibitors.

Detailed Experimental Protocols

Biochemical EGFR Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound against wild-type and mutant EGFR kinases.

Materials:

-

Recombinant human EGFR (WT, L858R/T790M, etc.)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

This compound (and control compounds) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

-

Add the diluted compounds to the wells of a 384-well plate.

-

Add the recombinant EGFR enzyme to the wells.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection method according to the manufacturer's protocol.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Cell Viability/Proliferation Assay

Objective: To assess the effect of this compound on the viability and proliferation of NSCLC cell lines with different EGFR mutation statuses.

Materials:

-

NSCLC cell lines (e.g., NCI-H1975, HCC827, A431)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (and control compounds) dissolved in DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

96-well clear-bottom white plates

Procedure:

-

Seed the NSCLC cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound or vehicle control (DMSO).

-

Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, measure cell viability using a luminescence-based assay that quantifies ATP levels, which is indicative of the number of viable cells.

-

Record the luminescence signal using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell growth) values.

Western Blot Analysis of Downstream Signaling

Objective: To evaluate the effect of this compound on the phosphorylation of EGFR and key downstream signaling proteins.

Materials:

-

NSCLC cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

-

SDS-PAGE gels and blotting equipment

Procedure:

-

Culture the cells and treat them with various concentrations of this compound for a specified time (e.g., 2-4 hours).

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate it with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Analyze the band intensities to determine the effect of this compound on the phosphorylation status of the target proteins.

In Vivo Xenograft Studies

Objective: To assess the anti-tumor efficacy and tolerability of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

NSCLC cell lines for implantation (e.g., NCI-H1975)

-

This compound formulated for oral administration

-

Vehicle control

Procedure:

-

Implant the NSCLC cells subcutaneously into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the mice daily by oral gavage.

-

Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

-

Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

Conclusion

This compound is a potent and selective third-generation EGFR TKI that has demonstrated significant preclinical and early clinical activity in overcoming T790M-mediated resistance in NSCLC. Its ability to effectively inhibit both activating and resistance mutations while sparing wild-type EGFR positions it as a valuable therapeutic option for patients who have progressed on earlier-generation inhibitors. The data presented in this guide underscore the robust scientific rationale for the continued development of this compound as a targeted therapy for this patient population. Further clinical investigation will be crucial to fully elucidate its efficacy and safety profile and to establish its role in the evolving landscape of NSCLC treatment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. checkpointtx.com [checkpointtx.com]

- 3. Clinical Trial: NCT02926768 - My Cancer Genome [mycancergenome.org]

- 4. Facebook [cancer.gov]

- 5. Checkpoint Therapeutics Announces Presentation of Updated Data from Phase 1/2 Trial of EGFR Inhibitor CK-101 :: Fortress Biotech, Inc. (FBIO) [fortressbiotech.com]

- 6. checkpointtx.com [checkpointtx.com]

Methodological & Application

Determining the Potency of Olafertinib: Application Notes and Protocols for IC50 Determination in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of Olafertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), in various cancer cell lines. This compound is designed to target specific EGFR mutations, particularly the T790M resistance mutation in non-small cell lung cancer (NSCLC).[1][2] This guide includes a summary of this compound's activity, comprehensive protocols for cell viability assays and western blotting to confirm its mechanism of action, and visual diagrams of the experimental workflow and the targeted signaling pathway.

Introduction

This compound is an orally available, irreversible third-generation EGFR-TKI.[1] It selectively inhibits both EGFR-TKI-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, with minimal activity against wild-type EGFR.[1][3][4] This selectivity profile suggests a potentially improved therapeutic window and reduced side effects compared to earlier-generation EGFR inhibitors. The primary indication for this compound is for the treatment of NSCLC in patients who have developed resistance to previous EGFR inhibitor therapies.[1][2] Determining the IC50 value of this compound in various cancer cell lines is a critical step in preclinical research to assess its potency and selectivity.

Data Presentation: this compound IC50/GI50 Values

The growth inhibitory effects of this compound have been predominantly characterized in non-small cell lung cancer (NSCLC) cell lines harboring various EGFR mutations. The following table summarizes the reported 50% growth inhibition (GI50) values for this compound against key EGFR genotypes.

| Cell Line Model | EGFR Mutation Status | GI50 (nM) |

| Engineered Cell Line | L858R/T790M | 5[3][5] |

| Engineered Cell Line | Exon 19 Deletion | 10[3][5] |

| Engineered Cell Line | Wild-Type (WT) | 689[3][5] |

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Cell Viability Assay

This protocol outlines the procedure for determining the IC50 value of this compound in adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell lines of interest (e.g., NCI-H1975 for EGFR L858R/T790M, A549 for EGFR WT)

-

Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Phosphate Buffered Saline (PBS)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells in the logarithmic growth phase.

-

Dilute the cell suspension to the desired concentration (e.g., 5,000 - 10,000 cells/well) in complete growth medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in complete growth medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO-treated) and a blank (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize MTT into formazan crystals.

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 490 nm or 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the drug concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Protocol 2: Western Blot Analysis of EGFR Phosphorylation

This protocol is designed to confirm the inhibitory effect of this compound on EGFR signaling by assessing the phosphorylation status of EGFR.

Materials:

-

Cancer cell lines (e.g., NCI-H1975)

-

Complete growth medium

-

This compound

-

Epidermal Growth Factor (EGF)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with various concentrations of this compound for 2-4 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Strip the membrane and re-probe with anti-total-EGFR and then anti-β-actin antibodies to ensure equal protein loading.

-

Mandatory Visualizations

Caption: Experimental workflow for determining the IC50 of this compound.

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.

References

Application Notes and Protocols: Olafertinib Western Blot Analysis of EGFR Phosphorylation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Olafertinib (CK-101) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is designed to selectively target both EGFR-sensitizing mutations and the T790M resistance mutation, which commonly arises in non-small cell lung cancer (NSCLC) patients after treatment with first- or second-generation EGFR TKIs.[1] The mechanism of action of this compound involves the inhibition of EGFR autophosphorylation, a critical step in the activation of downstream signaling pathways that promote tumor cell proliferation and survival. Western blotting is a fundamental technique to assess the efficacy of this compound by directly measuring the levels of phosphorylated EGFR (p-EGFR) in cancer cell lines. These application notes provide a detailed protocol for analyzing the dose-dependent inhibition of EGFR phosphorylation by this compound using Western blot.

Data Presentation

The following table summarizes illustrative quantitative data from a Western blot analysis showing the dose-dependent inhibition of EGFR phosphorylation at tyrosine 1068 (p-EGFR Y1068) in NCI-H1975 cells (a human lung adenocarcinoma cell line with L858R and T790M EGFR mutations) treated with this compound for 24 hours. Densitometry analysis was performed to quantify the band intensities, which were normalized to total EGFR and expressed as a percentage of the untreated control.

| This compound Concentration (nM) | Mean p-EGFR/Total EGFR Ratio (Normalized) | Standard Deviation | % Inhibition of EGFR Phosphorylation |

| 0 (Vehicle Control) | 1.00 | 0.08 | 0% |

| 1 | 0.75 | 0.06 | 25% |

| 5 | 0.42 | 0.05 | 58% |

| 10 | 0.18 | 0.03 | 82% |

| 50 | 0.05 | 0.02 | 95% |

| 100 | 0.02 | 0.01 | 98% |

Note: The data presented in this table is for illustrative purposes to demonstrate the expected outcome of the experiment and may not represent actual experimental results.

Signaling Pathway

The diagram below illustrates the EGFR signaling pathway and the mechanism of inhibition by this compound. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on key tyrosine residues. This activates downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and differentiation. This compound, as a TKI, blocks the ATP-binding site of the EGFR kinase domain, thereby preventing autophosphorylation and subsequent pathway activation.

Caption: EGFR signaling pathway and inhibition by this compound.

Experimental Workflow

The following diagram outlines the key steps for performing a Western blot analysis to determine the effect of this compound on EGFR phosphorylation.

Caption: Western blot workflow for EGFR phosphorylation analysis.

Experimental Protocols

Materials and Reagents

-

Cell Line: NCI-H1975 (human lung adenocarcinoma, EGFR L858R/T790M)

-

Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

-

This compound: Stock solution in DMSO

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails

-

Protein Assay: BCA Protein Assay Kit

-

SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) and running buffer

-

Transfer: PVDF membrane, transfer buffer

-

Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)

-

Primary Antibodies:

-

Rabbit anti-phospho-EGFR (e.g., Tyr1068, Tyr1173)

-

Mouse anti-total EGFR

-

Rabbit or Mouse anti-β-actin (loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG

-

HRP-conjugated goat anti-mouse IgG

-

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate

-

Wash Buffer: TBST

Procedure

-

Cell Culture and Treatment:

-

Culture NCI-H1975 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

Starve the cells in serum-free medium for 12-24 hours before treatment.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 50, 100 nM) in serum-free medium for the desired time (e.g., 24 hours). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto a precast polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

-

Capture the chemiluminescent signal using a digital imaging system.

-

To analyze total EGFR and a loading control, the membrane can be stripped and re-probed with the respective primary antibodies.

-

Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-EGFR band intensity to the total EGFR band intensity for each sample. Further normalize to the loading control (β-actin) to account for any loading inaccuracies. Express the results as a percentage of the vehicle-treated control.

-

References

Application Notes and Protocols for Olafertinib Xenograft Mouse Model Experimental Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olafertinib (also known as CK-101) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed for the treatment of non-small cell lung cancer (NSCLC).[1][2] As a targeted therapy, this compound selectively and irreversibly inhibits mutant forms of EGFR, including the T790M resistance mutation, while demonstrating minimal activity against wild-type (WT) EGFR.[2][3][4] This selectivity is intended to reduce the side effects commonly associated with EGFR inhibition, such as skin rash and diarrhea.[3] The mechanism of action involves binding to the ATP-binding site of the mutated EGFR, which in turn blocks downstream signaling pathways essential for tumor cell proliferation and survival, ultimately leading to apoptosis.[2]

These application notes provide a comprehensive guide to designing and executing preclinical xenograft mouse model studies to evaluate the in vivo efficacy of this compound. The protocols outlined below are based on established methodologies for EGFR inhibitors and specific preclinical data available for this compound.

Data Presentation

Table 1: In Vitro Cellular Proliferation Inhibition by this compound

| Cell Line | EGFR Mutation Status | This compound GI50 (nM) |

| NCI-H1975 | L858R/T790M | 5 |

| PC-9 | exon 19 deletion | 10 |

| A431 | Wild-Type | 689 |

| Data sourced from MedchemExpress and Checkpoint Therapeutics preclinical data.[3][4] |

Table 2: this compound In Vivo Efficacy in NSCLC Xenograft Models

| Cell Line | Mouse Strain | Treatment | Tumor Growth Inhibition | p-value |

| PC-9 (exon 19 del) | SCID/Beige | This compound (p.o., daily for 14 or 21 days) | Up to 90% | <0.001 |

| NCI-H1975 (L858R/T790M) | BALB/c nude | This compound (p.o., daily for 14 or 21 days) | Up to 95% | <0.001 |

| Data sourced from Checkpoint Therapeutics preclinical data.[3] |

Signaling Pathways and Experimental Workflow

EGFR Signaling Pathway Inhibition by this compound

References

Application Notes and Protocols: Preparation of Olafertinib Stock Solution for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Olafertinib (also known as CK-101 or RX518) is an oral, third-generation, and irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to selectively inhibit both EGFR-TKI-sensitizing mutations (e.g., L858R, exon 19 deletion) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR inhibitors.[3][4] this compound shows minimal activity against wild-type EGFR, which may lead to an improved safety profile by reducing off-target effects.[5][6] By binding to the ATP-binding site of the mutated EGFR, this compound blocks downstream signaling pathways crucial for tumor cell growth and survival, ultimately inducing apoptosis.[3] These characteristics make it a valuable tool for in vitro studies of non-small cell lung cancer (NSCLC) and other malignancies harboring these specific EGFR mutations.[1]

Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and accuracy. This document provides a detailed protocol for preparing a dimethyl sulfoxide (DMSO)-based stock solution of this compound for use in cell culture applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for accurate stock solution preparation.

| Property | Value | Source |

| Synonyms | CK-101, RX-518 | [5][7][8] |

| CAS Number | 1660963-42-7 | [5] |

| Molecular Formula | C₂₉H₂₈F₂N₆O₂ | [5][8] |

| Molecular Weight | 530.58 g/mol | [5][6] |

| Appearance | Solid powder | [5] |

| Purity | >98% (typical) | [5] |

Mechanism of Action: EGFR Signaling Inhibition

This compound exerts its therapeutic effect by inhibiting the signaling cascade initiated by the epidermal growth factor receptor (EGFR). EGFR activation, typically through ligand binding, leads to receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain.[9] This phosphorylation creates docking sites for adapter proteins, which in turn activate major downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[7] this compound covalently binds to and inhibits specific mutant forms of EGFR, thereby blocking these downstream signals and leading to cell death in cancer cells that rely on these mutations.[5]

Caption: this compound inhibits mutant EGFR, blocking downstream signaling pathways.

Experimental Protocol: Stock Solution Preparation

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

3.1. Materials and Equipment

-

This compound powder

-

Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Sterile microcentrifuge tubes (1.5 mL or 2 mL) or cryovials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Optional: Water bath or sonicator

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

3.2. Experimental Workflow

The overall workflow for preparing and using the this compound stock solution involves weighing the compound, dissolving it in a suitable solvent, aliquoting for storage, and finally diluting it for use in cell culture experiments.

Caption: Workflow for preparing and using this compound stock solution.

3.3. Step-by-Step Procedure

Calculation: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Volume (mL) × Concentration (mM) × Molecular Weight ( g/mol )

For example, to make 1 mL (0.001 L) of a 10 mM (0.01 mol/L) solution: Mass (mg) = 1 (mL) × 10 (mM) × 530.58 ( g/mol ) = 5.3058 mg

Procedure:

-

Preparation: Put on appropriate PPE. Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination, especially if the stock will be used directly in cell culture.

-

Weighing: Accurately weigh out approximately 5.31 mg of this compound powder and place it into a sterile microcentrifuge tube or vial. Record the exact weight.

-

Solvent Addition: Based on the actual weight, calculate the precise volume of DMSO needed to achieve a 10 mM concentration. Volume (µL) = [Mass (mg) / 530.58 ( g/mol )] × 100,000 Example: For 5.31 mg of this compound, add 1000 µL (1 mL) of DMSO.

-

Dissolution: Add the calculated volume of DMSO to the tube containing the this compound powder. Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If precipitation occurs, gentle warming in a 37°C water bath or brief sonication can aid dissolution.[1] Visually inspect the solution against a light source to ensure no particulates are present.

-

Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes or cryovials.[10][11]

-

Labeling and Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date. Store the aliquots as recommended in the table below.

Storage and Stability

Proper storage is crucial to maintain the activity of this compound. Recommendations for storing both the solid compound and the stock solution are summarized below.

| Form | Storage Condition | Duration | Source |

| Solid Powder | Dry, dark at 0-4°C | Short-term (days to weeks) | [5] |

| Dry, dark at -20°C | Long-term (months to years) | [5] | |

| Stock Solution (in DMSO) | -20°C | Up to 1 year | [1] |

| -80°C | Up to 2 years | [1] |

Note: Avoid repeated freeze-thaw cycles of the stock solution. For in-vivo experiments, working solutions should be prepared fresh on the same day of use.[1]

Application in Cell Culture

5.1. Dilution to Working Concentration

Before treating cells, the 10 mM DMSO stock solution must be serially diluted to the desired final concentration in pre-warmed, complete cell culture medium.

-

Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

-

Perform a serial dilution. It is critical that the final concentration of DMSO in the culture medium is kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.

-

Always prepare a vehicle control using the same final concentration of DMSO in the culture medium to account for any effects of the solvent on the cells.

5.2. Example Dilution Series

To achieve a final concentration of 100 nM this compound in a final volume of 2 mL:

-

Prepare an intermediate dilution: Add 2 µL of the 10 mM stock to 1998 µL of culture medium. This creates a 10 µM intermediate solution.

-

Add 20 µL of the 10 µM intermediate solution to 1980 µL of culture medium (in the well with cells) to achieve the final 100 nM concentration. The final DMSO concentration will be 0.1%.

The effective concentration of this compound can vary significantly depending on the cell line and the specific EGFR mutation status. Published GI₅₀ (50% growth inhibition) values can serve as a starting point for determining the appropriate concentration range for your experiments.[1]

| EGFR Status | Cell Line Example | GI₅₀ / IC₅₀ | Source |

| L858R/T790M | NCI-H1975 | < 5 nM | [1] |

| Exon 19 Deletion | HCC827 | < 15 nM | [1] |

| Wild-Type | - | ~689 nM | [1] |

Safety Precautions

This compound is a potent bioactive compound. Standard laboratory safety practices should be strictly followed.

-

Handle the compound in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.

-

Avoid inhalation of the powder and contact with skin or eyes.

-

Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Checkpoint [checkpointtx.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. medkoo.com [medkoo.com]

- 6. This compound | C29H28F2N6O2 | CID 117909640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. GSRS [precision.fda.gov]

- 9. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]

- 11. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Long-Term Storage and Stability of Olafertinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olafertinib (also known as CK-101) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target specific mutations in non-small cell lung cancer (NSCLC).[1][2][3][4] As with any therapeutic agent, ensuring the long-term stability and integrity of this compound is critical for accurate experimental results and the development of safe and effective pharmaceutical formulations. These application notes provide a guide to the recommended storage conditions and protocols for assessing the stability of this compound.

Data Presentation: Recommended Storage Conditions

Proper storage is essential to prevent degradation and maintain the potency of this compound. The following table summarizes the recommended storage conditions for this compound in both solid form and as a stock solution, based on available supplier data.

| Form | Storage Temperature | Recommended Duration |

| Solid Powder | 4°C | For short to medium-term storage. |

| Stock Solution | -20°C | Up to 1 year.[3] |

| -80°C | Up to 2 years.[3] |

Note: It is crucial to refer to the certificate of analysis or technical datasheet provided by the specific supplier for the most accurate and lot-specific storage information.

Experimental Protocols

To ensure the stability of this compound under various conditions, and to identify potential degradation products, a series of stability-indicating experiments should be performed. The following protocols are based on general principles outlined in the International Council for Harmonisation (ICH) guidelines for drug stability testing.

Protocol 1: Long-Term Stability Assessment of Solid this compound

Objective: To evaluate the stability of solid this compound under recommended and accelerated storage conditions over an extended period.

Materials:

-

This compound (solid powder)

-

Climate-controlled stability chambers

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Mass Spectrometer (MS)

-

Appropriate HPLC column (e.g., C18) and solvents

Methodology:

-

Sample Preparation: Aliquot sufficient quantities of solid this compound from a single batch into amber glass vials to minimize light exposure.

-

Storage Conditions: Place the vials in stability chambers set to the following conditions:

-

Long-term: 4°C with controlled humidity.

-

Accelerated: 25°C / 60% Relative Humidity (RH) and 40°C / 75% RH.

-

-

Time Points: Pull samples for analysis at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 3, and 6 months for accelerated).

-

Analysis:

-

Visual Inspection: Note any changes in physical appearance (color, texture).

-

Purity Assessment by HPLC:

-

Prepare a standard solution of this compound of known concentration.

-

Dissolve the stored samples in a suitable solvent (e.g., DMSO, acetonitrile) to a known concentration.

-

Analyze the samples by a validated stability-indicating HPLC method. The method should be capable of separating this compound from its potential degradation products.

-

Quantify the purity of this compound and the presence of any degradation products by comparing peak areas to the standard.

-

-

Identification of Degradants by LC-MS: If significant degradation is observed, use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the molecular weights of the degradation products to aid in their structural elucidation.

-

Protocol 2: Forced Degradation Studies

Objective: To identify potential degradation pathways and degradation products of this compound under stress conditions. This information is crucial for developing stability-indicating analytical methods.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Oven

-

HPLC-UV system

-

LC-MS system

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent.

-

Stress Conditions: Subject the this compound solutions to the following conditions:

-

Acid Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

-

Base Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature.

-

Oxidation: Add 3% H₂O₂ and store at room temperature.

-

Thermal Degradation: Heat a solution of this compound at an elevated temperature (e.g., 70°C).

-

Photostability: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours) until significant degradation (e.g., 5-20%) is observed.

-

Analysis:

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all stressed samples by HPLC to determine the extent of degradation and the profile of degradation products.

-

Use LC-MS to characterize the degradation products.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for stability testing and a hypothetical signaling pathway for EGFR inhibitors like this compound.

Caption: Experimental workflow for long-term stability testing of this compound.

Caption: Simplified signaling pathway of mutant EGFR and the inhibitory action of this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. Targeting Degradation of EGFR through the Allosteric Site Leads to Cancer Cell Detachment-Promoted Death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance [frontiersin.org]

- 4. Checkpoint [checkpointtx.com]

Application Notes and Protocols for Utilizing Olafertinib in 3D Spheroid Culture Systems

Audience: Researchers, scientists, and drug development professionals.

Introduction

Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly recognized for their ability to more accurately mimic the complex microenvironment of in vivo tumors compared to traditional two-dimensional (2D) monolayers.[1][2][3][4][5] Spheroids replicate key aspects of solid tumors, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers, which can significantly influence cellular responses to therapeutic agents.[2][4] Consequently, 3D culture systems are valuable tools for preclinical drug screening and for investigating mechanisms of drug resistance.[1][6][7]

Olafertinib (CK-101) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target EGFR mutations, including the T790M resistance mutation, which commonly arises after treatment with first- or second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[8][9] This document provides detailed protocols for the generation of NSCLC 3D spheroids, treatment with this compound, and subsequent analysis of its anti-cancer effects. The methodologies described herein are intended to guide researchers in establishing robust and reproducible assays for evaluating the efficacy of this compound and other targeted therapies in a more physiologically relevant context.

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the EGFR signaling pathway, which is a critical driver of cell proliferation, survival, and metastasis in many cancers.[10] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This activates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote tumor growth and survival. This compound selectively binds to the ATP-binding site of mutant EGFR, including the T790M variant, thereby blocking its kinase activity and preventing the activation of these downstream pathways.

Data Presentation

The use of 3D spheroid models often reveals differences in drug sensitivity compared to 2D cultures, with spheroids generally exhibiting increased resistance.[1][6][7] This is attributed to factors such as limited drug penetration and the presence of quiescent cells in the spheroid core. The following tables provide examples of relevant cell lines for studying this compound and a template for presenting dose-response data.

Table 1: Non-Small Cell Lung Cancer (NSCLC) Cell Lines for this compound Studies

| Cell Line | EGFR Mutation Status | Characteristics |

| NCI-H1975 | L858R, T790M | Expresses the T790M resistance mutation targeted by this compound.[1] |

| PC-9 | exon 19 deletion | Sensitive to first-generation EGFR TKIs; can be used as a control. |

| HCC827 | exon 19 deletion | Sensitive to EGFR TKIs and commonly used in 3D culture studies.[1][10] |

| A549 | EGFR Wild-Type | EGFR wild-type cell line, serving as a negative control. |

Table 2: Exemplary Dose-Response Data for EGFR Inhibitors in 2D vs. 3D Culture

| Compound | Cell Line | Culture Condition | IC50 (nM) |

| This compound | NCI-H1975 | 2D Monolayer | Expected: 5-20 |

| 3D Spheroid | Expected: 50-200 | ||

| Gefitinib | NCI-H1975 | 2D Monolayer | >1000 |

| 3D Spheroid | >10000 | ||

| This compound | HCC827 | 2D Monolayer | Expected: 1-10 |

| 3D Spheroid | Expected: 10-100 |

Note: IC50 values for this compound are hypothetical, based on expected outcomes for third-generation EGFR TKIs, which typically show higher IC50 values in 3D cultures compared to 2D.[1][6][7] Actual values must be determined experimentally.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on NSCLC spheroids.

Protocol 1: Generation of 3D Tumor Spheroids (Liquid Overlay Method)

This protocol describes the formation of spheroids using ultra-low attachment plates, which prevent cells from adhering to the surface, thereby promoting cell-cell aggregation.

Materials:

-

NSCLC cell lines (e.g., NCI-H1975)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

96-well ultra-low attachment (ULA) round-bottom plates

-

Hemocytometer or automated cell counter

Procedure:

-

Culture NSCLC cells in standard tissue culture flasks until they reach 70-80% confluency.

-

Aspirate the culture medium and wash the cells with PBS.

-

Add Trypsin-EDTA and incubate at 37°C until cells detach.

-

Neutralize trypsin with complete culture medium and transfer the cell suspension to a conical tube.

-

Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.

-

Perform a cell count and determine cell viability (should be >95%).

-

Dilute the cell suspension to a final concentration of 2.5 x 10⁴ cells/mL.

-

Dispense 200 µL of the cell suspension into each well of a 96-well ULA plate (yielding 5,000 cells per well).

-

Centrifuge the plate at low speed (e.g., 150 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 3-5 days to allow for spheroid formation. Spheroids should appear as tight, spherical aggregates.

Protocol 2: this compound Treatment and Viability Assessment

This protocol details the treatment of pre-formed spheroids with this compound and the subsequent measurement of cell viability using a luminescence-based assay.

Materials:

-

Pre-formed NSCLC spheroids in a 96-well ULA plate (from Protocol 1)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium

-

CellTiter-Glo® 3D Cell Viability Assay kit

-

Luminometer

Procedure:

-

Prepare Drug Dilutions: Perform a serial dilution of the this compound stock solution in complete culture medium to achieve a range of desired final concentrations (e.g., 0.1 nM to 10 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration.

-

Treat Spheroids: Carefully remove 100 µL of medium from each well containing a spheroid. Add 100 µL of the appropriate this compound dilution or vehicle control to each well.

-

Incubate: Return the plate to the incubator and treat the spheroids for 72-96 hours.

-

Viability Assay: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. b. Prepare the CellTiter-Glo® 3D reagent according to the manufacturer's instructions. c. Add 100 µL of the reagent to each well. d. Mix the contents by placing the plate on an orbital shaker for 5 minutes to induce cell lysis. e. Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: a. Normalize the data by setting the average luminescence of the vehicle-treated wells to 100% viability. b. Plot the normalized viability data against the logarithm of the this compound concentration. c. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for implementing 3D spheroid culture systems to evaluate the efficacy of this compound. By leveraging these more clinically relevant in vitro models, researchers can gain deeper insights into the therapeutic potential of novel EGFR inhibitors and better predict their in vivo activity. The enhanced physiological relevance of 3D spheroids makes them an indispensable tool in the modern drug development pipeline for oncology.[3][4][5]

References

- 1. Organotypic three-dimensional cancer cell cultures mirror drug responses in vivo: lessons learned from the inhibition of EGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3D cell cultures provide new insights on lung cancer treatment response - ecancer [ecancer.org]

- 3. resources.revvity.com [resources.revvity.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | High-Content Monitoring of Drug Effects in a 3D Spheroid Model [frontiersin.org]

- 6. Marked synergy by vertical inhibition of EGFR signaling in NSCLC spheroids shows SOS1 is a therapeutic target in EGFR-mutated cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Marked synergy by vertical inhibition of EGFR signaling in NSCLC spheroids shows SOS1 is a therapeutic target in EGFR-mutated cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Third-Generation Tyrosine Kinase Inhibitors Targeting Epidermal Growth Factor Receptor Mutations in Non-Small Cell Lung Cancer [frontiersin.org]

- 9. Expert consensus on the use of third-generation EGFR-TKIs in EGFR-mutated advanced non-small cell lung cancer with various T790M mutations post-resistance to first-/second-generation EGFR-TKIs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Erlotinib Activates Different Cell Death Pathways in EGFR-mutant Lung Cancer Cells Grown in 3D Versus 2D Culture Systems | Anticancer Research [ar.iiarjournals.org]

Application Notes and Protocols for Studying EGFR Gatekeeper Mutations with Olafertinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olafertinib (also known as CK-101) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to selectively target sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M "gatekeeper" resistance mutation, while exhibiting minimal activity against wild-type (WT) EGFR.[1][3][4] This selectivity profile makes this compound a valuable tool for studying the mechanisms of resistance to first- and second-generation EGFR TKIs and for developing therapeutic strategies to overcome this resistance. The T790M mutation, located in the ATP-binding pocket of the EGFR kinase domain, is the most common mechanism of acquired resistance to earlier-generation EGFR inhibitors.[5]

These application notes provide an overview of the use of this compound in preclinical research, including its mechanism of action, key experimental data, and detailed protocols for its characterization.

Mechanism of Action

This compound covalently binds to the cysteine residue at position 797 (C797) in the ATP-binding site of the EGFR kinase domain. This irreversible binding effectively blocks EGFR signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.[5] The T790M mutation confers resistance to first- and second-generation TKIs by increasing the affinity of the receptor for ATP and by sterically hindering the binding of these reversible inhibitors.[5] this compound's structure allows it to effectively inhibit the T790M mutant, thereby overcoming this resistance mechanism.

Data Presentation

Table 1: In Vitro Activity of this compound Against Various EGFR Genotypes

| Cell Line | EGFR Mutation Status | This compound GI50 (nM) | This compound IC50 (µM) | Reference Compound (Osimertinib) IC50 (nM) | Reference Compound (Afatinib) IC50 (nM) |

| NCI-H1975 | L858R/T790M | 5 | < 0.005 | 2 | 23 |

| HCC827 | delE746-A750 (exon 19) | 10 | < 0.015 | 3 | 1 |

| A431 | Wild-Type | 689 | - | 280 | 34 |

Data compiled from MedChemExpress and Checkpoint Therapeutics.[2][6]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies on third-generation EGFR inhibitors and is suitable for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

EGFR mutant and wild-type non-small cell lung cancer (NSCLC) cell lines (e.g., NCI-H1975, HCC827, A431)

-

RPMI-1640 medium with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Allow cells to adhere overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in culture medium.

-

Replace the culture medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-